2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide
CAS No.: 422532-76-1
Cat. No.: VC4692471
Molecular Formula: C21H26N4O2S
Molecular Weight: 398.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422532-76-1 |
|---|---|
| Molecular Formula | C21H26N4O2S |
| Molecular Weight | 398.53 |
| IUPAC Name | 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide |
| Standard InChI | InChI=1S/C21H26N4O2S/c1-3-5-12-22-19-16-10-6-7-11-17(16)24-21(25-19)28-18(4-2)20(26)23-14-15-9-8-13-27-15/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,26)(H,22,24,25) |
| Standard InChI Key | VDVURGLLPGMYGK-UHFFFAOYSA-N |
| SMILES | CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCC3=CC=CO3 |
Introduction
Synthesis of Quinazoline Derivatives
The synthesis of quinazoline derivatives typically involves multi-step reactions. Common methods include the condensation of substituted anilines with carbonyl compounds, followed by cyclization to form the quinazoline ring. For compounds like 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide, the synthesis would likely involve the reaction of a quinazoline derivative with a thio-containing group and subsequent amide formation with a furan-2-ylmethyl moiety.
Biological Activities
Quinazoline derivatives are known for their biological activities, particularly as inhibitors of protein kinases, which play critical roles in cell signaling pathways. This makes them significant in drug discovery and development, especially for cancer treatment. The presence of a furan-2-ylmethyl group in 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide could potentially influence its interaction with biological targets.
Research Findings
While specific research findings on 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide are not available, studies on similar quinazoline derivatives have shown promising results in various therapeutic areas. For instance, quinazoline derivatives have been explored for their anticancer, antimicrobial, and neuroprotective properties.
Data Tables
Given the lack of specific data on 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide, we can consider a general overview of quinazoline derivatives:
| Property | Description |
|---|---|
| Chemical Structure | Heterocyclic quinazoline ring with various substituents |
| Synthesis | Multi-step reactions involving condensation and cyclization |
| Biological Activity | Potential kinase inhibitors with anticancer and antimicrobial properties |
| Chemical Reactions | Oxidation, reduction, and substitution reactions |
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